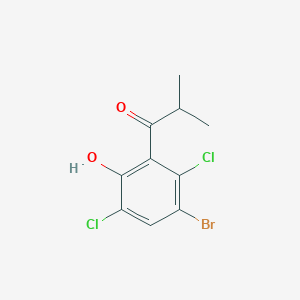
methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of tetrahydroisoquinoline, a structure commonly found in various natural products and synthetic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.
化学反応の分析
Types of Reactions
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including neuroprotective effects.
作用機序
The mechanism of action of methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which shares the core structure.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with similar properties.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Another derivative with a carboxylic acid group.
Uniqueness
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is unique due to its carbamate functional group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound for research in medicinal chemistry and pharmacology.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)13-10-4-2-3-8-7-12-6-5-9(8)10/h2-4,12H,5-7H2,1H3,(H,13,14) |
InChIキー |
FAURJKZTWDABDM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CC=CC2=C1CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


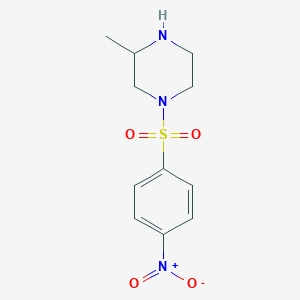
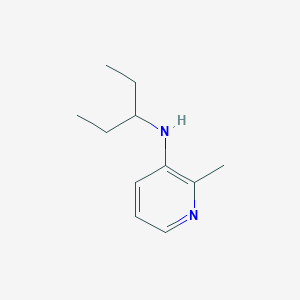
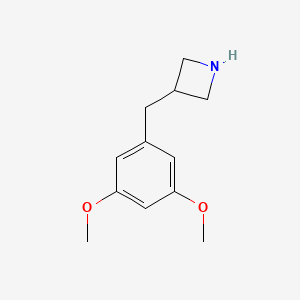

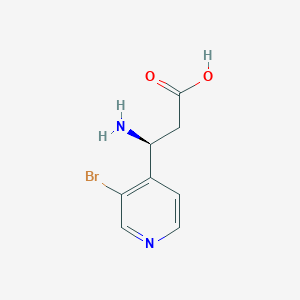
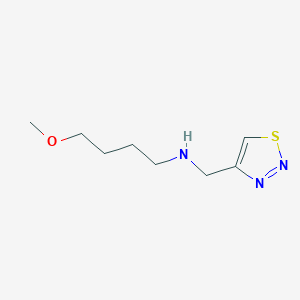
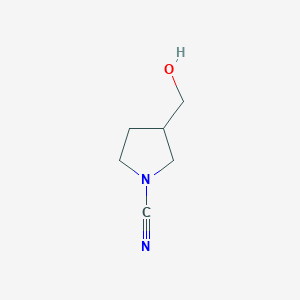

![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13312185.png)
![5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13312195.png)

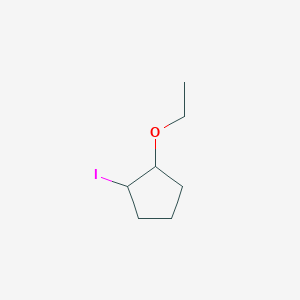
![1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B13312210.png)
